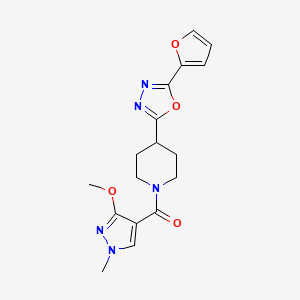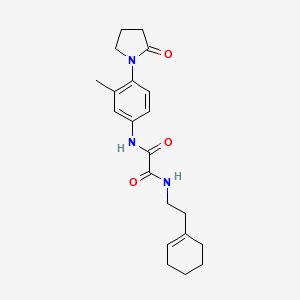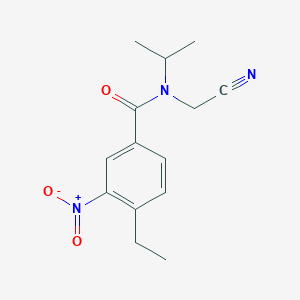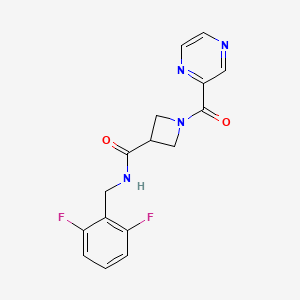![molecular formula C23H17N3O2 B2694408 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile CAS No. 958564-85-7](/img/no-structure.png)
2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Benzoxazinoids and Derivatives as Antimicrobial Agents : Benzoxazinoids, which are chemically related to quinazolinone derivatives, have been studied for their roles in plant defense and potential antimicrobial applications. These compounds, including benzoxazinones and benzoxazolinones, exhibit potential as scaffolds for designing new antimicrobial compounds due to their effectiveness against various pathogens. The structure-activity relationship studies suggest that modifications on the benzoxazinoid backbone, similar to quinazolinone derivatives, could enhance antimicrobial efficacy against bacteria and fungi, opening avenues for the synthesis of novel antimicrobials (de Bruijn, Gruppen, & Vincken, 2018).
Environmental Remediation
Redox Mediators in Degradation of Organic Pollutants : Research into redox mediators, which may share reactive properties with quinazolinone derivatives, has shown promise in the enzymatic remediation of persistent organic pollutants in wastewater. These studies highlight the potential of exploiting specific chemical structures for environmental cleanup, suggesting that quinazolinone derivatives could be explored as redox mediators or catalysts in similar processes, enhancing the efficiency of organic pollutant degradation (Husain & Husain, 2007).
Antioxidant Activity and Synthesis
Antioxidant Potential of Synthetic Derivatives : Synthetic derivatives based on phenolic structures, akin to quinazolinone frameworks, have been explored for their antioxidant activities. These studies underscore the potential for designing novel antioxidants by modifying specific chemical groups, suggesting that quinazolinone derivatives could be synthesized with enhanced antioxidant properties for applications in food preservation, pharmaceuticals, and cosmetic products (Liu & Mabury, 2020).
Material Science
Organic Semiconductors for OLEDs : The development of organic light-emitting diodes (OLEDs) has benefited from research into novel organic semiconductors, where heterocyclic compounds similar to quinazolinone derivatives have been utilized. These materials offer potential for the development of metal-free infrared emitters and other optoelectronic applications, suggesting that quinazolinone derivatives could be explored for their electronic properties in the design of advanced OLED materials (Squeo & Pasini, 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile involves the reaction of 2-methylbenzonitrile with 2-chloro-3-formylquinazolin-4(3H)-one, followed by reduction and cyclization reactions.", "Starting Materials": [ "2-methylbenzonitrile", "2-chloro-3-formylquinazolin-4(3H)-one", "sodium borohydride", "acetic acid", "ethanol", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2-methylbenzonitrile is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of acetic acid and ethanol to form 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile.", "Step 2: The resulting compound is then reduced using sodium borohydride in ethanol.", "Step 3: The reduced compound is cyclized using sodium hydroxide and water to form the final product, 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile." ] } | |
Numéro CAS |
958564-85-7 |
Nom du produit |
2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile |
Formule moléculaire |
C23H17N3O2 |
Poids moléculaire |
367.408 |
Nom IUPAC |
2-[[3-(2-methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C23H17N3O2/c1-16-8-2-6-12-20(16)26-22(27)19-11-5-7-13-21(19)25(23(26)28)15-18-10-4-3-9-17(18)14-24/h2-13H,15H2,1H3 |
Clé InChI |
NFRVSQJZQKUCNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(pyridin-2-yl)methyl]imidazolidin-2-one](/img/structure/B2694329.png)
![2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2694333.png)


![4-(4-(Benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2694338.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2694339.png)


![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2694346.png)
![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2694347.png)
